molecular formula C13H15N3O B2968692 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone CAS No. 2034463-23-3

1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2968692
CAS No.: 2034463-23-3
M. Wt: 229.283
InChI Key: HFXXCPJKTBULPC-UHFFFAOYSA-N
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Description

1-(1-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone is a chemical reagent of high interest in organic synthesis and medicinal chemistry research. This compound features a benzimidazole scaffold, a privileged structure in drug discovery known for its versatile interactions with biological targets . The benzimidazole core is a bioisostere of naturally occurring nucleotides, which allows derivatives to interact effectively with the biopolymers of living systems . This molecular framework is present in compounds with a wide spectrum of documented pharmacological activities, including antimicrobial , anticancer , antiviral , and antihypertensive effects . Researchers utilize this chemical as a key synthetic intermediate for the design and development of novel bioactive molecules. Its structure, which incorporates both the planar benzimidazole ring and a pyrrolidine moiety, offers a complex three-dimensional architecture for probing enzyme active sites and receptor binding pockets. The compound is intended for laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9(17)10-6-7-16(8-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXXCPJKTBULPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and further functionalization . One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole ring. The resulting benzimidazole derivative is then reacted with a pyrrolidine derivative under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzimidazole-Ethanone Derivatives: Compounds like 1-(1H-benzo[d]imidazol-2-yl)ethanone (CAS: 939-70-8) serve as precursors for hybrid structures. These lack the pyrrolidine ring but are functionalized with α,β-unsaturated ketones (chalcones) or pyridone hybrids, enhancing electronic conjugation and bioactivity .
  • Pyrrolidine-Containing Analogs: The compound 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone (CAS: 929858-75-3) shares the pyrrolidine-benzimidazole framework but includes an indole group, which may confer unique pharmacokinetic properties .

Substituent Effects

  • Chalcone Hybrids: Derivatives such as 1-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)-prop-2-enone exhibit potent anticancer activity due to the α,β-unsaturated ketone system, which facilitates Michael addition reactions with biological nucleophiles .
  • Triazole and Oxadiazole Hybrids : Compounds like 1-(1-((1H-Benzo[d]imidazol-2-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one incorporate triazole rings, improving thermal stability (melting points: 119–194°C) and antimicrobial efficacy .

Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR)
Target Compound* N/A N/A Expected pyrrolidine multiplets (δ 1.5–3.5 ppm)
1-(1H-Benzo[d]imidazol-2-yl)ethanone 93 75.35 Acetyl singlet (δ 2.5 ppm)
Chalcone Hybrid [108d] N/A N/A Doublet for trans-vinyl (δ 7.2–7.8 ppm, J = 16 Hz)
Triazole Hybrid [4] 119–194 75–83 Triazole CH (δ 7.5–8.0 ppm)

*Data inferred from analogs.

Antimicrobial Activity

  • Pyridone Hybrids : Compounds with chloro and hydroxy substituents (e.g., [104a–h]) show broad-spectrum activity against S. aureus, E. coli, and C. albicans, outperforming Chloramphenicol and Ketoconazole in some cases .
  • Triazole Derivatives : Exhibit moderate to high antimicrobial efficacy, likely due to the triazole’s ability to coordinate metal ions in microbial enzymes .

Anticancer Potential

  • Chalcone Derivatives: 1-(1H-Benzo[d]imidazol-2-yl)-3-(3-chlorophenyl)-prop-2-enone demonstrates significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro and methoxy substituents on aromatic rings improve antimicrobial and anticancer activities by modulating electron density and binding affinity .
  • Heterocyclic Additions : Fusion with triazole or oxadiazole rings increases metabolic stability but may reduce solubility compared to the pyrrolidine-containing target compound .

Biological Activity

1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone, also referred to by its CAS number 1420831-21-5, is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as its mechanism of action and related research findings.

  • Molecular Formula : C₁₁H₁₅ClN₄
  • Molecular Weight : 238.72 g/mol
  • CAS Number : 1420831-21-5

Biological Activity Overview

Research indicates that compounds containing the benzimidazole and pyrrolidine moieties exhibit significant biological activities, particularly in antimicrobial applications. The following sections detail the findings from various studies.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, show promising antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Tests : A study examined multiple pyrrolidine derivatives, revealing that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways. For instance, the presence of halogen substituents has been shown to enhance bioactivity significantly .

Antifungal Activity

In addition to antibacterial effects, the compound's antifungal activity has also been explored.

Findings

Research has indicated that certain derivatives can inhibit fungal growth effectively:

  • Example : Compound 12a demonstrated activity against Candida albicans with an MIC value of 0.0048 mg/mL .

Comparative Biological Activity Table

Compound NameMIC Value (mg/mL)Target Organism
This compound0.0039Staphylococcus aureus
Compound 12a0.0048Candida albicans
Pyrrolidine derivative A0.0195Escherichia coli
Pyrrolidine derivative B0.0098Bacillus mycoides

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